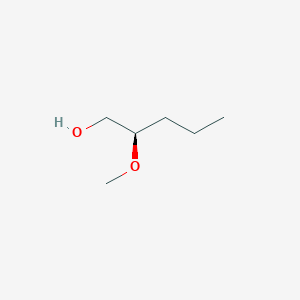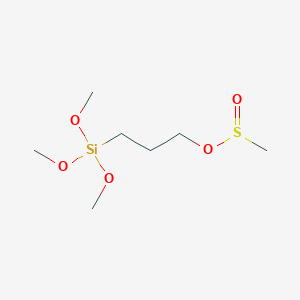
3-(Trimethoxysilyl)propyl methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethoxysilyl)propyl methanesulfinate is an organosilicon compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile tool in material science and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl methanesulfinate typically involves the reaction of 3-(Trimethoxysilyl)propyl chloride with sodium methanesulfinate. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethoxysilyl)propyl methanesulfinate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The methanesulfinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions, often catalyzed by acids or bases.
Condensation: Requires the presence of moisture and can be catalyzed by acids or bases.
Substitution: Various nucleophiles can be used to substitute the methanesulfinate group, often under mild conditions.
Major Products
Siloxanes: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Scientific Research Applications
3-(Trimethoxysilyl)propyl methanesulfinate has a wide range of applications in scientific research:
Material Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers, enhancing the mechanical properties of composite materials.
Biology: Employed in the functionalization of surfaces for biosensors and other bioanalytical devices.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility and ability to form stable bonds with biological tissues.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their durability and performance.
Mechanism of Action
The primary mechanism by which 3-(Trimethoxysilyl)propyl methanesulfinate exerts its effects is through the formation of siloxane bonds. Upon hydrolysis, the compound forms silanol groups, which can then condense with other silanol groups or with hydroxyl groups on surfaces. This results in the formation of strong, stable siloxane bonds, enhancing the adhesion and mechanical properties of the materials involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl chloride
- 3-(Trimethoxysilyl)propylamine
Uniqueness
Compared to similar compounds, 3-(Trimethoxysilyl)propyl methanesulfinate offers unique advantages due to its methanesulfinate group. This functional group provides additional reactivity, allowing for a broader range of chemical modifications and applications. Its ability to form strong siloxane bonds makes it particularly valuable in applications requiring enhanced adhesion and durability.
Properties
CAS No. |
923289-81-0 |
|---|---|
Molecular Formula |
C7H18O5SSi |
Molecular Weight |
242.37 g/mol |
IUPAC Name |
3-trimethoxysilylpropyl methanesulfinate |
InChI |
InChI=1S/C7H18O5SSi/c1-9-14(10-2,11-3)7-5-6-12-13(4)8/h5-7H2,1-4H3 |
InChI Key |
FHUFJCQLIBEPMY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOS(=O)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


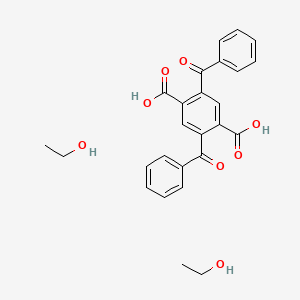

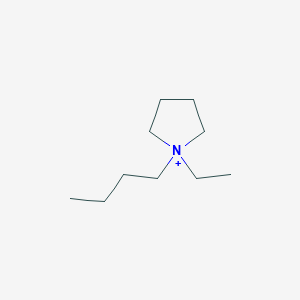
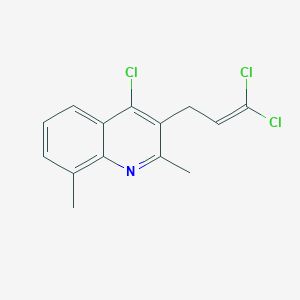
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)
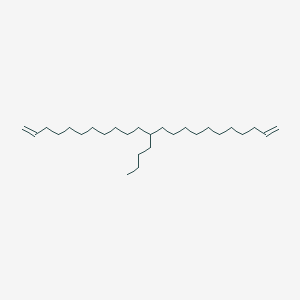
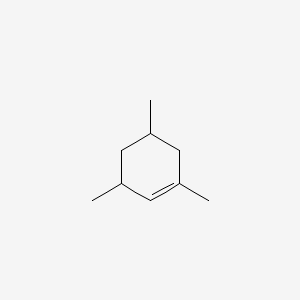
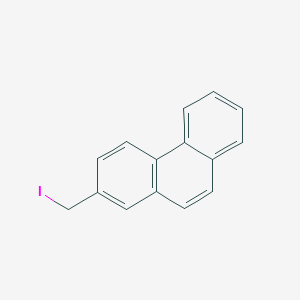
![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)
